AZ304

Descripción

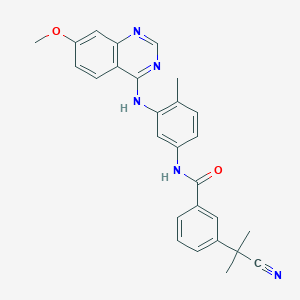

CAS No.: 942507-42-8 Molecular Formula: C₂₇H₂₅N₅O₂ Molecular Weight: 451.52 g/mol

This compound features a benzamide core linked to a 7-methoxyquinazolin-4-ylamino group via a 4-methylphenyl bridge. The 7-methoxy group on the quinazoline ring is electron-donating, which may influence electronic properties and binding affinity to biological targets .

Suppliers such as BLD Pharm Ltd. and American Elements offer the compound in high purity (97–99%) across various quantities (25 mg to 250 mg), indicating its utility in research settings . Its hazard profile (H302, H315, H319, H335) underscores risks of toxicity, skin/eye irritation, and respiratory sensitivity, necessitating careful handling .

Propiedades

IUPAC Name |

3-(2-cyanopropan-2-yl)-N-[3-[(7-methoxyquinazolin-4-yl)amino]-4-methylphenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O2/c1-17-8-9-20(31-26(33)18-6-5-7-19(12-18)27(2,3)15-28)13-23(17)32-25-22-11-10-21(34-4)14-24(22)29-16-30-25/h5-14,16H,1-4H3,(H,31,33)(H,29,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWQZRWVYYFTHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=NC=NC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de AZ304 implica múltiples etapas, incluida la preparación de compuestos intermedios y sus reacciones subsiguientes en condiciones específicas. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente. Se sabe que la síntesis implica el uso de varios reactivos y catalizadores para lograr la estructura química deseada .

Métodos de producción industrial

La producción industrial de this compound probablemente implicaría la ampliación del proceso de síntesis de laboratorio para producir cantidades mayores del compuesto. Esto requeriría la optimización de las condiciones de reacción, los métodos de purificación y las medidas de control de calidad para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

AZ304 experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de inhibición: This compound inhibe la actividad de las quinasas BRAF y CRAF uniéndose a sus sitios activos.

Supresión de la fosforilación: Suprime la fosforilación de la quinasa regulada por señal extracelular (ERK), que es un objetivo corriente de BRAF.

Reactivos y condiciones comunes

Las reacciones que involucran this compound generalmente requieren reactivos y condiciones específicos, como:

Ensayos de quinasa: Estos ensayos utilizan reactivos como trifosfato de adenosina (ATP) y sustratos específicos para medir la actividad inhibitoria de this compound.

Condiciones de cultivo celular: Los estudios in vitro a menudo implican el cultivo de líneas celulares de cáncer con this compound en condiciones controladas para evaluar sus efectos sobre el crecimiento y la proliferación celular.

Productos principales formados

Los productos principales formados a partir de reacciones que involucran this compound incluyen formas fosforiladas y no fosforiladas de ERK, así como otras moléculas de señalización corriente afectadas por la inhibición de BRAF .

Aplicaciones Científicas De Investigación

AZ304 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación sobre el cáncer: Se utiliza para estudiar los efectos de la inhibición de BRAF en varias líneas celulares de cáncer, incluidos los cánceres colorrectal, melanoma y de tiroides.

Desarrollo de fármacos: This compound sirve como un compuesto líder para el desarrollo de nuevas terapias contra el cáncer que se dirigen a las quinasas BRAF y CRAF.

Estudios biológicos: Los investigadores utilizan this compound para investigar los mecanismos moleculares que subyacen a la progresión del cáncer y la resistencia a la terapia.

Mecanismo De Acción

AZ304 ejerce sus efectos al inhibir la actividad de las quinasas BRAF y CRAF, que son componentes clave de la vía de señalización de la proteína quinasa activada por mitógeno (MAPK) . Al unirse a los sitios activos de estas quinasas, this compound evita su fosforilación y la consiguiente activación de objetivos corriente como ERK . Esta inhibición interrumpe la cascada de señalización que promueve el crecimiento y la supervivencia de las células cancerosas .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Analog: 3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide (CAS 878739-06-1)

Molecular Formula: C₂₇H₂₅N₅O₂ (identical to the main compound)

Key Differences:

- Quinazoline Substitution: The analog replaces the 7-methoxy group with a 3-methyl-4-oxo group on the quinazoline ring.

- Hazard Profile: Exhibits higher acute toxicity (H301: Toxic if swallowed) compared to the main compound’s H302 (Harmful if swallowed), suggesting structural modifications influence safety .

Anti-Inflammatory Quinazoline Derivatives

Compounds like 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (Scheme 14 in ) demonstrate moderate anti-inflammatory activity, surpassing Diclofenac in some cases. Unlike the main compound, these derivatives lack the cyanopropan-2-yl group but retain the quinazoline core, highlighting the role of substituents in modulating biological activity .

Benzamide Derivatives with Metal-Binding Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares a benzamide scaffold but incorporates an N,O-bidentate directing group for metal catalysis. This contrasts with the main compound’s focus on biological targeting, illustrating structural versatility in benzamide applications .

Data Table: Structural and Functional Comparison

Mechanistic and Pharmacological Implications

- Electronic Effects: The 7-methoxy group in the main compound may enhance lipophilicity and metabolic stability compared to the 4-oxo group in CAS 878739-06-1, influencing pharmacokinetics .

- Target Selectivity: Quinazoline derivatives are known kinase inhibitors (e.g., EGFR, Raf). Substituent variations likely modulate binding to ATP-binding pockets or allosteric sites .

- Safety Trade-offs: The analog’s H301 hazard highlights the toxicity risks associated with 4-oxo substitution, whereas the main compound’s methoxy group offers a safer profile for preclinical studies .

Actividad Biológica

3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide, commonly referred to as AZ304, is a synthetic compound notable for its dual inhibitory activity against BRAF and CRAF kinases. This compound has garnered attention in cancer research, particularly for its potential applications in treating colorectal cancer and other malignancies characterized by BRAF mutations.

- Molecular Formula : C27H25N5O2

- Molar Mass : 451.52 g/mol

- Density : 1.270 ± 0.06 g/cm³ (predicted)

- Solubility :

- DMSO: 85 mg/mL

- Ethanol: 4 mg/mL

- Water: Insoluble (<1 mg/mL)

- pKa : 12.87 ± 0.70 (predicted)

- Storage Conditions : -20°C

This compound functions primarily as a dual inhibitor of BRAF and CRAF kinases, which are critical in the MAPK signaling pathway often dysregulated in various cancers. The compound exhibits specific inhibitory effects with IC50 values as follows:

- BRAF (wild-type) : 79 nM

- BRAF (V600E mutation) : 38 nM

- CRAF (wild-type) : 68 nM

- p38 MAPK : 6 nM

- CSF1R : 35 nM

These values indicate this compound's strong inhibitory potential against these targets, suggesting its efficacy in cancer treatment strategies that involve these kinases .

In Vitro Studies

In laboratory settings, this compound demonstrated significant anti-tumor effects against various cancer cell lines. Notably, it was effective in inhibiting cell proliferation in models expressing mutant BRAF. The compound's ability to induce apoptosis and inhibit cell migration has been documented, making it a promising candidate for further development in oncology .

In Vivo Studies

This compound has been tested in vivo using RKO and Caco-2 tumor models. The results indicated that this compound, either alone or in combination with Cetuximab (an EGFR inhibitor), produced notable anti-tumor activity without significant toxic effects, regardless of the BRAF mutation status present in the tumors. This highlights its potential as a versatile therapeutic agent .

Case Studies and Clinical Relevance

A study published in the British Journal of Cancer detailed the efficacy of this compound in colorectal cancer models, emphasizing its capability to overcome resistance mechanisms associated with BRAF mutations. The study found that this compound could effectively reduce tumor burden and improve survival rates in treated subjects compared to controls .

Comparative Analysis of Kinase Inhibitors

| Compound Name | Target Kinases | IC50 Values (nM) | Notes |

|---|---|---|---|

| This compound | BRAF, CRAF | BRAF WT: 79 BRAF V600E: 38 CRAF WT: 68 | Dual inhibitor with significant anti-tumor activity |

| Vemurafenib | BRAF V600E | ~10 | Specific for mutant BRAF |

| Trametinib | MEK | ~1 | Targets downstream signaling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.